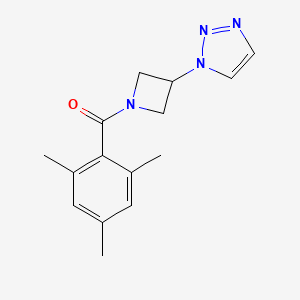

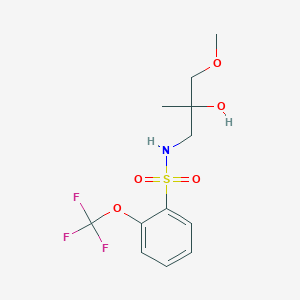

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the alkylation of pre-formed triazole cores. For example, Labanauskas et al. (2004) synthesized S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols through the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, demonstrating the flexibility of substituent modifications at the triazole ring (Labanauskas et al., 2004).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of triazole derivatives. For instance, Ding et al. (2008) detailed the crystal structure of a closely related compound, highlighting the planarity of the triazole ring and the spatial arrangement of substituents which can significantly influence the compound's reactivity and interactions (Ding et al., 2008).

科学的研究の応用

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as certain 1,2,4-triazole-3-thiones, exhibit high indicators of antioxidant and antiradical activity, impacting positively the overall condition and biochemical processes in patients exposed to high doses of radiation. These synthesized 3-thio-1,2,4-triazoles are compared with biogenic amino acids like cysteine due to their free SH-group, highlighting their potential therapeutic applications in reducing oxidative stress and mitigating radiation effects (А. G. Kaplaushenko, 2019).

Broad Biological Activities

1,2,4-Triazole derivatives are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their diverse chemical transformations and synthesis pathways offer new possibilities for developing biologically active compounds. Such activities suggest these compounds could be foundational in creating new therapies for a variety of conditions, reflecting the dynamic nature of 1,2,4-triazole chemistry in drug discovery and development (M. V. Ohloblina, 2022).

Physico-chemical Properties and Applications

The versatility of 1,2,4-triazole derivatives extends beyond biological activities to include applications in engineering, metallurgy, agriculture, and as additives for fuels and oils. Their low toxicity and diverse physico-chemical properties make them suitable for a wide range of applications, from optical materials and corrosion inhibitors to controlling pests in agriculture (V. Parchenko, 2019).

Antifungal Activities

Recent research underscores the development of novel 1,2,4-triazole derivatives with potent antifungal activities. These developments are crucial in addressing the challenge of resistance among pathogenic fungi, offering a pathway to innovative fungicidal agents. The structure-activity relationship (SAR) studies of 1,2,4-triazoles reveal their potential as pharmacologically significant moieties in antifungal drug development, highlighting their role in addressing emerging needs in antifungal therapy (Z. Kazeminejad et al., 2022).

特性

IUPAC Name |

3-(2-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGEEYMIMQGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)